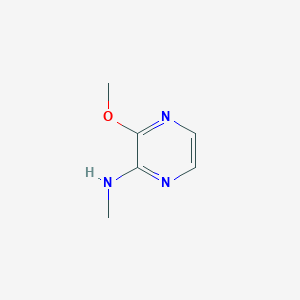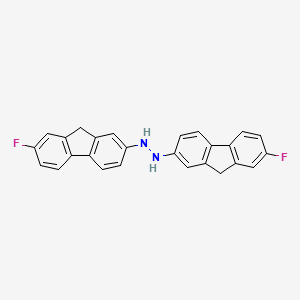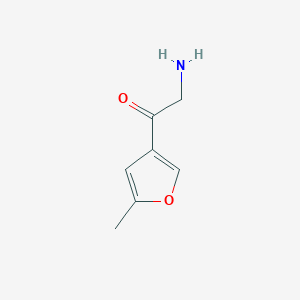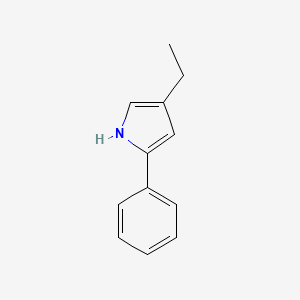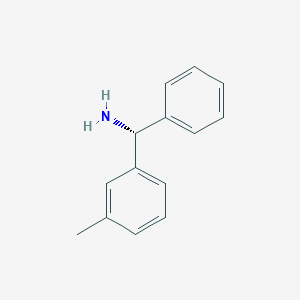
(R)-Phenyl(m-tolyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Phenyl(m-tolyl)methanamine is an organic compound that belongs to the class of amines It features a phenyl group and a m-tolyl group attached to a methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(m-tolyl)methanamine typically involves the reaction of ®-phenylmethanamine with m-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-Phenyl(m-tolyl)methanamine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Phenyl(m-tolyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-Phenyl(m-tolyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of ®-Phenyl(m-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Phenyl(p-tolyl)methanamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
®-Phenyl(o-tolyl)methanamine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
®-Phenyl(ethyl)methanamine: Similar structure but with an ethyl group instead of a tolyl group.
Uniqueness
®-Phenyl(m-tolyl)methanamine is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and selectivity compared to its ortho- and para-substituted counterparts.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
(R)-(3-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
OLWWNHQOJUELFD-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H](C2=CC=CC=C2)N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


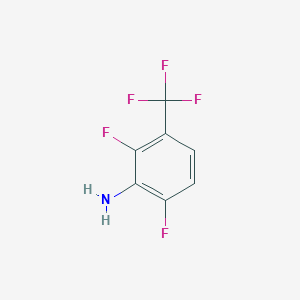
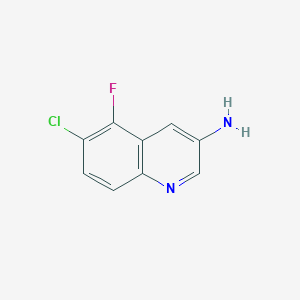
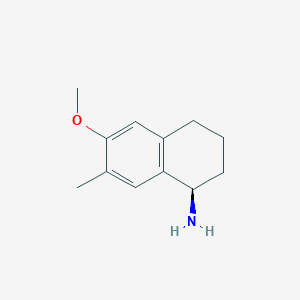



![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
